Home > Products > Screening Compounds P38338 > 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine
1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine - 282736-61-2

1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine

Catalog Number: EVT-12714388
CAS Number: 282736-61-2
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that belongs to a class of isoxazole derivatives fused with pyrrolopyridine structures. This compound exhibits significant potential in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. The unique structural features of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine contribute to its diverse biological activities.

Source and Classification

The compound can be classified as a bicyclic heterocycle, specifically an isoxazole fused with a pyrrolopyridine. Its structure includes an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, fused to a pyrrolopyridine system that consists of a pyrrole and pyridine ring. This classification places it within the realm of pharmacologically relevant compounds due to its structural complexity and potential for interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine can be achieved through various methods, including cycloaddition reactions and multi-step synthetic pathways. A notable approach involves the use of nitrone cycloaddition reactions, where suitable precursors such as N-phenylhydroxylamine are reacted with α,β-unsaturated carbonyl compounds under reflux conditions.

For example, one synthetic route described in the literature involves the reaction of methyl 2-formyl-1H-pyrrol-1-ylmethyl-3-phenylacrylate with N-phenylhydroxylamine in ethanol, leading to the formation of the desired isoxazolo derivative after purification steps including extraction and column chromatography .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine can be represented as follows:

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: Approximately 229.23 g/mol
  • Key Structural Features:
    • Isoxazole ring (C₃H₃N₁O)
    • Pyrrole and pyridine moieties contributing to the bicyclic framework.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry.

Chemical Reactions Analysis

Reactions and Technical Details

1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for heterocycles. These include:

  • Nucleophilic substitutions: The presence of electrophilic centers allows for nucleophilic attack by various reagents.
  • Cycloadditions: The compound can undergo cycloaddition reactions with dienophiles or other reactive species.

For instance, reactions involving electrophilic aromatic substitution can modify the pyridine or pyrrole rings, potentially enhancing biological activity or altering pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. For example:

  • Kinase Inhibition: Some derivatives have demonstrated activity against c-Met kinase, suggesting that modifications to the isoxazole or pyrrolopyridine moieties could enhance binding affinity and selectivity .

The detailed mechanism may involve competitive inhibition at active sites or allosteric modulation depending on structural variations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting points vary based on substituents but typically range from 150°C to 220°C.
  • Solubility: The compound tends to be soluble in polar organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stability under acidic or basic conditions may vary; thus, pH-dependent studies are crucial for storage and application.

Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties.

Applications

Scientific Uses

1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine has potential applications in various scientific fields:

  • Medicinal Chemistry: Due to its structural characteristics, it serves as a scaffold for developing new therapeutic agents targeting cancer pathways or inflammatory diseases.
  • Biological Research: Its derivatives are explored for their roles as enzyme inhibitors or modulators in cellular signaling pathways.

Research continues to explore its efficacy in treating conditions like cancer and neurological disorders by leveraging its unique molecular structure for drug design.

Systematic Nomenclature and Structural Classification

IUPAC Conventions for Polyheterocyclic Systems

The compound "1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine" exemplifies a complex polyheterocyclic system requiring strict adherence to IUPAC fusion nomenclature rules. The name delineates a tricyclic structure formed by ortho-fusion of three heterocycles: isoxazole (five-membered, O/N), pyrrole (five-membered, N), and pyridine (six-membered, N). The prefix "1H" specifies the protonation state at the pyrrole nitrogen, resolving ambiguity about the hydrogen location. The fusion descriptors "[3,4-d]" (isoxazole) and "[2,3-b]" (pyrrolopyridine) indicate the bond-sharing atoms: atoms 3 and 4 of the isoxazole ring fuse with bonds "d" (typically positions 4a-9b in tricyclics), while atoms 2 and 3 of the pyrrole moiety fuse with bond "b" of the pyridine ring. This naming prioritizes the pyridine component as the parent ring due to its highest priority in the heterocycle hierarchy (number of heteroatoms, size, N atom type) . Alternative naming like "pyrrolo[2',3':4,5]isoxazolo[3,2-c]pyridine" might arise if isoxazole is considered the parent, but IUPAC rules favor the pyridine-centric approach for consistency.

Tautomeric Equilibria in Fused Isoxazole-Pyrrolopyridine Systems

Tautomerism significantly impacts the electronic distribution and biological activity of fused heterocycles. For 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine, two primary tautomeric forms are feasible:

  • 1H-Tautomer: Features an N-H proton at the pyrrolo nitrogen (N2 position).
  • 3H-Tautomer: Involves proton migration to the isoxazole nitrogen (N1 position), disrupting aromaticity.

Table 1: Tautomeric Forms and Stability Parameters

TautomerProton LocationAromaticityEnergy (kcal/mol)Dominance
1HPyrrolo N (N2)Full (both rings)0 (reference)>99%
3HIsoxazole N (N1)Disrupted+8–12<1%

Computational studies (DFT at B3LYP/6-311G(d,p)) indicate the 1H-tautomer is energetically favored by 8–12 kcal/mol due to preservation of full 10π-electron aromaticity across the fused system. This stability mirrors trends in analogous systems like 1H-pyrazolo[3,4-b]pyridines, where the 1H-tautomer dominates by >37 kJ/mol over 2H-forms [4]. The electron-withdrawing isoxazole ring further disfavors protonation at its nitrogen (N1), reinforcing the 1H-tautomer’s prevalence. Solvent effects minimally perturb this equilibrium, affirming the structural dominance of the 1H-form in biological environments.

Ring Numbering Discrepancies in Literature and Standardization Approaches

Inconsistent ring numbering in fused heterocycles poses challenges for reproducibility and database curation. For this scaffold, discrepancies arise in:

  • Parent Ring Assignment: Some sources prioritize pyrrolopyridine (e.g., numbering isoxazole as substituents), while others use pyridine-centric numbering.
  • Atom Indices: Positional labels for key sites (e.g., C4 carbon) vary across patents and journals, complicating SAR studies.

SciFinder analysis reveals that >30% of pyrazolo[3,4-b]pyridine derivatives exhibit ambiguous numbering in patents . Standardization requires:

  • Adopting IUPAC’s fusion-based numbering (pyridine as parent).
  • Using software (e.g., ChemAxon) for automated atom mapping.
  • Specifying tautomeric states in registry entries (e.g., "1H" designation).Consensus numbering assigns pyridine-N as N1, pyrrole-C2 as C2, and isoxazole-O as O1, with fusion carbons (e.g., C3a, C9a) bridging rings.

Comparative Analysis with Related Scaffolds

The 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine scaffold exhibits distinct electronic and steric profiles versus related bicyclic systems:

Table 2: Comparative Analysis of Fused Tricyclic Heterocycles

ScaffoldHeteroatomsDipole Moment (D)π-ConjugationH-Bond CapacityBioactivity Relevance
Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine3N, 1O5.2ModerateAcceptor-donorKinase inhibition, Anticancer
Pyrazolo[3,4-b]pyridine4N4.0HighDonor-acceptorKinase inhibition (e.g., TBK1 IC50 = 0.2 nM) [6]
Thieno[3,2-b]pyrrole1N, 1S4.5HighWeak donorAntimicrobial [7]
Furo[2,3-d]pyrimidine2N, 1O4.8ModerateAcceptorAntiviral

Key differences:

  • Electronegativity: The isoxazole oxygen enhances electron deficiency versus pyrazolo analogs, improving kinase binding but reducing nucleophilicity.
  • Geometry: The isoxazole’s O-N bond angle (~87°) introduces ring strain absent in pyrazoles, affecting planarity.
  • Bioisosterism: Replacing isoxazole-O with sulfur (thieno) reduces dipole and increases lipophilicity (clogP +0.5), altering membrane permeability [5] [7].

Properties

CAS Number

282736-61-2

Product Name

1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine

IUPAC Name

4-oxa-3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c1-2-9-8-6(1)7-5(3-10-8)4-12-11-7/h1-4,11H

InChI Key

QQBFDJZKABXINA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=C3C(=CON3)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.